molecular formula C33H32FeN4O5 B10777901 2-Formyl-protoporphryn IX

2-Formyl-protoporphryn IX

Cat. No.: B10777901
M. Wt: 620.5 g/mol
InChI Key: FHUDUDXQVBEXIJ-VAASEELXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-protoporphyrin IX is a derivative of protoporphyrin IX, a crucial intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrrole compounds. This compound is characterized by the presence of a formyl group at the 2-position of the protoporphyrin IX structure. It plays a significant role in various biological and chemical processes due to its unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-protoporphyrin IX typically involves the formylation of protoporphyrin IX. One common method is the Vilsmeier-Haack reaction, where protoporphyrin IX is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the 2-position .

Industrial Production Methods: Industrial production of 2-Formyl-protoporphyrin IX often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as column chromatography and recrystallization to obtain high-purity 2-Formyl-protoporphyrin IX suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-protoporphyrin IX undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Formyl-protoporphyrin IX has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-protoporphyrin IX involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes involved in heme biosynthesis and degradation, such as ferrochelatase and heme oxygenase.

    Pathways Involved: It participates in the heme biosynthesis pathway, where it acts as an intermediate. .

Comparison with Similar Compounds

2-Formyl-protoporphyrin IX can be compared with other similar compounds such as:

    Protoporphyrin IX: The parent compound without the formyl group.

    2-Hydroxymethyl-protoporphyrin IX: A reduced form of 2-Formyl-protoporphyrin IX.

    2-Carboxy-protoporphyrin IX: An oxidized form of 2-Formyl-protoporphyrin IX.

Uniqueness: 2-Formyl-protoporphyrin IX is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C33H32FeN4O5

Molecular Weight

620.5 g/mol

IUPAC Name

3-[(1Z,4Z,8Z,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)

InChI

InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15,20,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42);/q-4;+4/b23-15-,24-11-,28-12-,29-14-,31-13-;/t20-;/m1./s1

InChI Key

FHUDUDXQVBEXIJ-VAASEELXSA-N

Isomeric SMILES

CC1=C2/C=C\3/C(=C\O)/C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C(/[C@@H]1C=C)\[N-]2)C)CCC(=O)O)/[N-]4)CCC(=O)O)C)C.[Fe+4]

Canonical SMILES

CC1=C2C=C3C(=CO)C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C(C1C=C)[N-]2)C)CCC(=O)O)[N-]4)CCC(=O)O)C)C.[Fe+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.